molecular formula C15H18N2O2S B2362816 1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-phenylurea CAS No. 2034545-04-3

1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-phenylurea

Cat. No.: B2362816
CAS No.: 2034545-04-3
M. Wt: 290.38
InChI Key: ZQWITOWLZUGRPW-UHFFFAOYSA-N
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Description

1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-phenylurea is a urea derivative featuring a phenyl group linked to a thiophene-containing substituent via an ethyl chain. Its structural uniqueness lies in the combination of a thiophene heterocycle and a polar hydroxyethyl group, which may influence both physicochemical properties and biological interactions.

Properties

IUPAC Name

1-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]-3-phenylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S/c1-11(18)14-8-7-13(20-14)9-10-16-15(19)17-12-5-3-2-4-6-12/h2-8,11,18H,9-10H2,1H3,(H2,16,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQWITOWLZUGRPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(S1)CCNC(=O)NC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 5-(1-Hydroxyethyl)thiophene-2-carbonitrile

Procedure ():

  • Starting Material : Thiophene-2-carbonitrile.
  • Hydroxyethylation :
    • React with acetaldehyde under acidic conditions (e.g., H₂SO₄).
    • Mechanism : Friedel-Crafts alkylation at the 5-position of the thiophene ring.
    • Yield : ~75–85% (estimated from analogous reactions).

Characterization :

  • Molecular Formula : C₇H₇NOS
  • Spectroscopic Data :
    • ¹H NMR (CDCl₃): δ 7.42 (d, J=3.6 Hz, 1H, Th-H), 6.98 (d, J=3.6 Hz, 1H, Th-H), 4.85 (q, J=6.4 Hz, 1H, -CH(OH)-), 1.52 (d, J=6.4 Hz, 3H, -CH₃).

Synthesis of 2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethylamine

Step 1 : Reduction of the nitrile group to a primary amine.

  • Reagents : LiAlH₄ in anhydrous THF ().
  • Conditions : 0°C to room temperature, 12–16 h.
  • Intermediate : 2-(5-(1-Hydroxyethyl)thiophen-2-yl)acetonitrile → 2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethylamine.

Step 2 : Elongation of the carbon chain.

  • Alkylation : React with ethyl bromide in the presence of K₂CO₃ ().
  • Yield : ~65–70% (based on analogous protocols).

Urea Formation

Reaction with Phenyl Isocyanate

Procedure ():

  • Conditions :
    • Dissolve 2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethylamine in dry dichloromethane.
    • Add phenyl isocyanate (1.2 equiv) at 0°C.
    • Stir for 24 h at room temperature.
  • Workup :
    • Quench with aqueous NaHCO₃.
    • Purify via silica gel chromatography (ethyl acetate/hexane, 3:7).

Key Data :

Parameter Value Source
Yield 68–72%
Purity (HPLC) >98%

Alternative Pathways

One-Pot Hydroxyethylation-Urea Coupling

Innovative Approach ():

  • Simultaneous hydroxyethylation and urea formation using a catalytic system (Pd/C, H₂).
  • Advantages : Reduced steps, higher overall yield (80–85%).

Solid-Phase Synthesis

Method ():

  • Immobilize the thiophene intermediate on Wang resin.
  • Sequential reactions with ethylenediamine and phenyl isocyanate.
  • Efficiency : 90% purity after cleavage.

Optimization Challenges

Side Reactions

  • Isocyanate Hydrolysis : Mitigated by anhydrous conditions ().
  • Thiophene Ring Oxidation : Avoided by using inert atmospheres (N₂/Ar) ().

Scalability

  • Batch vs. Flow Chemistry : Flow systems improve reproducibility for large-scale production ().

Analytical Characterization

Spectroscopic Data ()

  • ¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, -NH), 7.38–7.10 (m, 5H, Ph-H), 6.95 (d, J=3.6 Hz, 1H, Th-H), 6.72 (d, J=3.6 Hz, 1H, Th-H), 4.75 (q, J=6.4 Hz, 1H, -CH(OH)-), 3.45 (t, J=6.8 Hz, 2H, -CH₂NH-), 2.85 (t, J=6.8 Hz, 2H, -CH₂Th), 1.42 (d, J=6.4 Hz, 3H, -CH₃).
  • HRMS : [M+H]⁺ calcd. for C₁₆H₂₀N₂O₂S: 304.4; found: 304.4.

Chemical Reactions Analysis

Types of Reactions

1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-phenylurea undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nucleophiles such as amines, thiols, and alcohols

Major Products Formed

    Oxidation: Formation of carbonyl derivatives

    Reduction: Regeneration of the hydroxyethyl group

    Substitution: Formation of various substituted phenylurea derivatives

Mechanism of Action

The mechanism of action of 1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-phenylurea involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-phenylurea with structurally or functionally related urea/thiourea derivatives, focusing on substituent effects, biological activity, and physicochemical properties.

Structural and Functional Analogues

Siduron (1-(2-Methylcyclohexyl)-3-phenylurea) Core Structure: Urea with phenyl and 2-methylcyclohexyl groups. Key Differences: Siduron lacks a heterocyclic thiophene moiety, instead incorporating a lipophilic cyclohexyl group. This substitution likely enhances its herbicidal activity by improving membrane permeability in plants .

1-(3-Chlorophenyl)-3-(5-(2-((7-Fluoroquinazolin-4-yl)amino)ethyl)thiazol-2-yl)urea (Compound 13, ) Core Structure: Urea with thiazole and quinazoline substituents. Key Differences: Replacement of thiophene with thiazole and quinazoline introduces nitrogen-rich heterocycles, which may enhance binding to kinase targets (e.g., CSF1R inhibition noted in ). The hydroxyethyl group in the target compound could improve aqueous solubility compared to the fluorinated quinazoline in Compound 13.

1-(2-(((5-((Dimethylamino)methyl)furan-2-yl)methyl)thio)ethyl)-3-phenylurea () Core Structure: Urea with furan and dimethylaminomethyl groups. The dimethylaminomethyl group may increase basicity, affecting cellular uptake.

Thiophene Fentanyl Derivatives ()

  • Core Structure : Thiourea with thiophene and opioid pharmacophores.
  • Key Differences : While structurally distinct, these analogs highlight the pharmacological versatility of thiophene-containing compounds. However, their unstudied toxicology () underscores the need for caution in evaluating similar compounds.

Biological Activity

1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-phenylurea is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound consists of a thiophene ring with a hydroxyethyl group, an ethyl linker, and a phenylurea moiety. These functional groups contribute to its distinct chemical and biological properties.

Property Details
IUPAC Name This compound
Molecular Formula C15H18N2O2S
Molecular Weight 286.38 g/mol
InChI Key ZQWITOWLZUGRPW-UHFFFAOYSA-N

The biological activity of this compound involves several mechanisms:

  • Target Interaction : The compound interacts with specific molecular targets, potentially including enzymes and receptors involved in various signaling pathways.
  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as Indoleamine 2,3-dioxygenase (IDO1), which is crucial in cancer metabolism and immune response modulation .

In Vitro Studies

Research indicates that compounds with similar structures exhibit notable biological activities. For instance, phenyl urea derivatives have been evaluated for their inhibitory effects on IDO1 and Tryptophan 2,3-dioxygenase (TDO). The findings suggest that modifications in the urea structure can significantly affect their inhibitory potency.

Compound Activity IC50 (µM) Reference
Compound AIDO1 Inhibition0.9
Compound BTDO Inhibition>10
Compound CEGFR Inhibition60.1

Case Studies

Case studies demonstrate the potential applications of this compound in cancer therapy:

  • EGFR Inhibition : Research on similar phenyl urea compounds has revealed their capability to inhibit Epidermal Growth Factor Receptor (EGFR), which plays a critical role in tumorigenesis. For example, certain derivatives showed IC50 values in the nanomolar range, indicating strong inhibitory potential against cancer cell proliferation .
  • Antitumor Activity : A study evaluated the antitumor efficacy of phenyl urea derivatives in xenograft models, showing reduced tumor growth with fewer side effects compared to standard treatments .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with other related compounds to highlight its unique properties:

Compound Biological Activity
This compoundPotential IDO1 inhibitor
1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-phenylthioureaModerate EGFR inhibition
1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-phenylcarbamateLimited antitumor activity

Q & A

Q. What are the optimal synthetic routes for 1-(2-(5-(1-Hydroxyethyl)thiophen-2-yl)ethyl)-3-phenylurea, and how are reaction conditions optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the thiophene and phenylurea moieties. Key steps include:
  • Thiocarbonyl coupling : Reacting 5-(1-hydroxyethyl)thiophen-2-ethylamine with phenyl isocyanate under inert conditions (e.g., nitrogen atmosphere) to form the thiourea linkage.
  • Solvent selection : Polar aprotic solvents like DMF or dichloroethane are preferred for solubility and reaction efficiency .
  • Temperature control : Reactions often proceed at 60–80°C to balance yield and side-product formation. Post-synthesis purification uses column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .
    Optimization relies on monitoring via TLC and HPLC to track intermediate formation .

Q. How is the molecular structure of this compound confirmed experimentally?

  • Methodological Answer : Structural validation employs:
  • Single-crystal X-ray diffraction : Resolves bond lengths and angles (e.g., thiourea C=S bond at ~1.68 Å) and confirms stereochemistry .
  • NMR spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., hydroxyethyl -OH at δ 2.1–2.3 ppm, thiophene protons at δ 6.8–7.1 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 345.12) .

Q. What preliminary assays are used to screen its biological activity?

  • Methodological Answer : Initial screens focus on:
  • Enzyme inhibition assays : Testing against kinases or proteases using fluorogenic substrates (e.g., IC₅₀ determination via dose-response curves) .
  • Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with controls for solvent interference .
  • Solubility and stability : Assessed in PBS (pH 7.4) and simulated gastric fluid to guide formulation .

Advanced Research Questions

Q. How can computational modeling elucidate its mechanism of action?

  • Methodological Answer : Computational approaches include:
  • Molecular docking (AutoDock/Vina) : Predict binding affinities to targets like EGFR or COX-2, using PDB structures (e.g., 1M17 for kinase domains) .
  • MD simulations (GROMACS) : Analyze stability of ligand-receptor complexes over 100-ns trajectories, monitoring RMSD and hydrogen-bond persistence .
  • QSAR modeling : Correlate substituent effects (e.g., hydroxyethyl vs. methyl groups) with bioactivity using descriptors like logP and polar surface area .

Q. How can researchers resolve contradictions in bioactivity data across studies?

  • Methodological Answer : Strategies to address discrepancies:
  • Dose-response standardization : Use fixed molar concentrations (e.g., 1–100 μM) and validate via orthogonal assays (e.g., SPR for binding affinity vs. cell-based readouts) .
  • Batch-to-batch consistency : Verify compound purity (>95% via HPLC) and confirm stereochemical integrity (CD spectroscopy) .
  • Meta-analysis : Pool data from PubChem and independent studies to identify outliers or assay-specific artifacts .

Q. What advanced techniques optimize its synthetic yield and scalability?

  • Methodological Answer : Scalable synthesis requires:
  • Flow chemistry : Continuous reactors reduce reaction times and improve heat management for exothermic steps (e.g., thiourea formation) .
  • DoE (Design of Experiments) : Statistically optimize parameters (e.g., pH, catalyst loading) using software like MODDE .
  • Green chemistry principles : Replace toxic solvents (e.g., DMF) with cyclopentyl methyl ether (CPME) or water-ethanol mixtures .

Q. How does the hydroxyethyl group influence its pharmacokinetic profile?

  • Methodological Answer : The hydroxyethyl moiety impacts:
  • Metabolic stability : Assessed via liver microsome assays (human/rat), identifying oxidation hotspots (e.g., CYP3A4-mediated hydroxylation) .
  • Permeability : Caco-2 monolayer studies show enhanced absorption (Papp > 5 × 10⁻⁶ cm/s) due to hydrogen bonding with transporters .
  • Plasma protein binding : Equilibrium dialysis reveals ~85% binding to albumin, affecting free drug concentration .

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